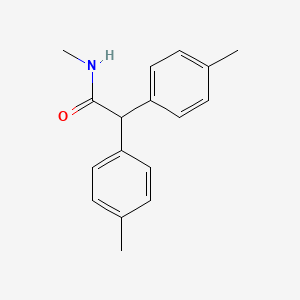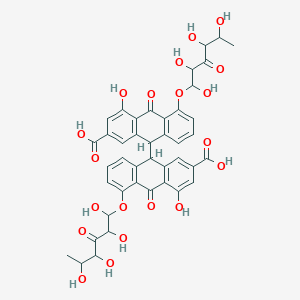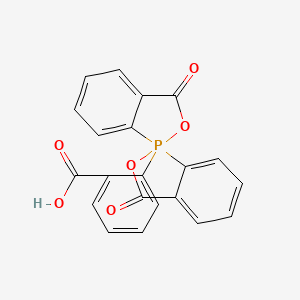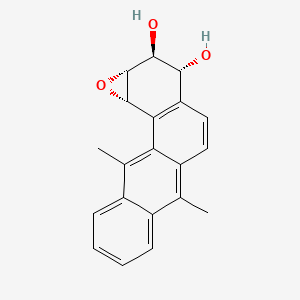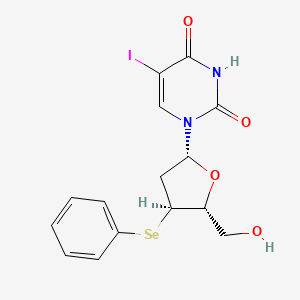
Uridine, 2'-deoxy-5-iodo-3'-Se-phenyl-3'-seleno-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that is a component of RNA.
Méthodes De Préparation
The synthesis of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- involves multiple steps. The starting material is typically 2’-deoxyuridine, which undergoes iodination at the 5-position to form 2’-deoxy-5-iodouridine. This intermediate is then subjected to a selenation reaction to introduce the selenium atom at the 3’-position, followed by the attachment of a phenyl group to the selenium atom . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications with high efficiency and selectivity.
Analyse Des Réactions Chimiques
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the iodine or selenium atoms, reverting to simpler nucleoside analogs.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups, such as fluorine or bromine, to create new analogs with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs and as a probe for studying nucleic acid interactions.
Biology: The compound is utilized in research on DNA and RNA synthesis, repair, and modification. It serves as a tool for investigating the mechanisms of nucleic acid metabolism and the effects of nucleoside analogs on cellular processes.
Mécanisme D'action
The mechanism of action of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA by causing structural distortions and inhibiting essential enzymes involved in nucleic acid metabolism. The iodine and selenium modifications enhance its ability to disrupt nucleic acid synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells and viruses .
Comparaison Avec Des Composés Similaires
Uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno- is unique due to its dual modification with iodine and selenium. Similar compounds include:
2’-deoxy-5-iodouridine: Lacks the selenium modification and is primarily used as an antiviral agent.
5-iodo-2’-deoxyuridine: Another iodinated nucleoside analog with applications in antiviral therapy.
2’-deoxy-5-bromo-3’-Se-phenyl-3’-seleno-uridine: A brominated analog with similar properties but different reactivity and biological activity
These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the unique properties of uridine, 2’-deoxy-5-iodo-3’-Se-phenyl-3’-seleno-.
Propriétés
Numéro CAS |
144989-71-9 |
|---|---|
Formule moléculaire |
C15H15IN2O4Se |
Poids moléculaire |
493.17 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylselanyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15IN2O4Se/c16-10-7-18(15(21)17-14(10)20)13-6-12(11(8-19)22-13)23-9-4-2-1-3-5-9/h1-5,7,11-13,19H,6,8H2,(H,17,20,21)/t11-,12+,13-/m1/s1 |
Clé InChI |
VDYOJOMGNLKCFU-FRRDWIJNSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)[Se]C3=CC=CC=C3 |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


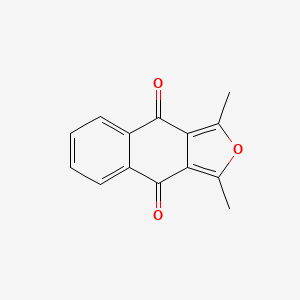
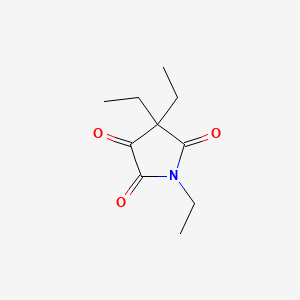
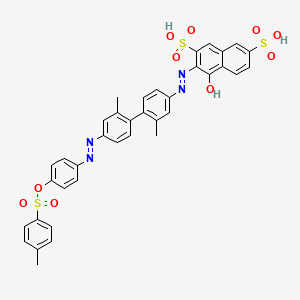
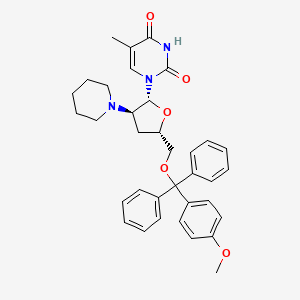
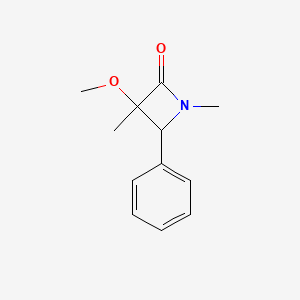
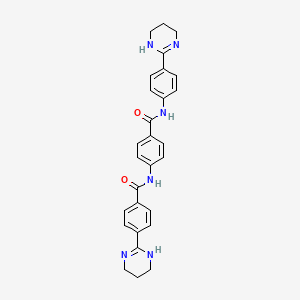
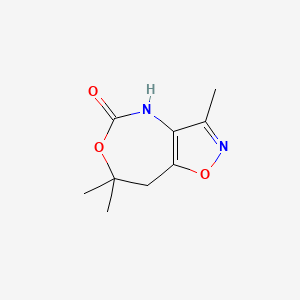

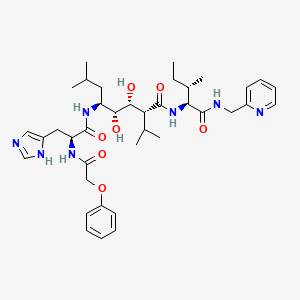
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
